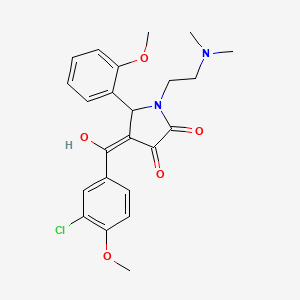
N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide" is a heterocyclic amide derivative that is not directly described in the provided papers. However, similar compounds with related structures have been synthesized and studied for their structural and biological properties. For instance, a study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I) involved the synthesis of a novel heterocyclic amide derivative through a N-acylation reaction and its characterization using various spectroscopic methods and X-ray crystallography . Another related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, was characterized by its molecular orientation and intermolecular interactions within the crystal structure . These studies provide insights into the molecular structure and potential interactions of similar compounds, which could be extrapolated to the compound .
Synthesis Analysis
The synthesis of heterocyclic amide derivatives typically involves acylation reactions where an amine group reacts with an activated carboxylic acid derivative. In the case of compound I, the synthesis was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . Although the exact synthesis of "this compound" is not detailed, it is likely that a similar synthetic route could be employed, involving the corresponding amine and acid derivatives.
Molecular Structure Analysis
The molecular structure of heterocyclic amides can be complex, with various rings and substituents influencing the overall shape and reactivity of the molecule. For example, the chlorophenyl ring in 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is oriented at a specific angle with respect to the thiazole ring, which could affect its intermolecular interactions . Similarly, the compound of interest would have its own unique molecular geometry, which could be analyzed using spectroscopic methods and X-ray crystallography to determine its orientation and potential binding interactions.
Chemical Reactions Analysis
The reactivity of heterocyclic amides can be influenced by the presence of various functional groups. The study of compound I included computational analysis using density functional theory (DFT) to examine interactions with DNA bases, which suggests that similar computational methods could be used to predict the reactivity of "this compound" with biological targets . The presence of halogen atoms, such as chlorine and fluorine, could also play a role in its reactivity, particularly in potential electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic amides can be determined through experimental and computational methods. For instance, the Hirshfeld surface analysis of compound I revealed the contributions of various intermolecular interactions to the crystal packing, which could be indicative of the compound's solubility and stability . Additionally, the antimicrobial and antioxidant activities of compound I were evaluated, suggesting that "this compound" could also possess similar biological properties, which could be assessed through in vitro assays .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
The molecular structure and intermolecular interactions of related compounds have been a significant area of research. Studies on similar molecules reveal complex 3-D arrays generated through various intermolecular interactions, such as N-H···O, N-H···N, N-H···F, and C-H···N hydrogen bonds, along with C-H···π, C-Cl···π, and C-O···π interactions. These interactions play a crucial role in the crystalline structure and properties of these compounds, suggesting the potential for detailed exploration in the context of N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide (Boechat et al., 2011).
Antitumor Activity
Research into similar molecules has shown considerable anticancer activity against various cancer cell lines. This suggests that this compound could potentially exhibit anticancer properties. Specifically, compounds bearing heterocyclic rings and undergoing evaluation for their antitumor activity provide a promising avenue for the development of new therapeutic agents (Yurttaş et al., 2015).
Metabolic Stability and Efficacy
The metabolic stability and efficacy of related PI3Kα/mTOR inhibitors have been extensively studied, highlighting the potential for this compound in similar applications. Modifications to the molecular structure to improve metabolic stability without compromising in vitro potency or in vivo efficacy are critical areas of research (Stec et al., 2011).
Ligand-Protein Interactions and Photovoltaic Efficiency
The study of ligand-protein interactions and the potential photovoltaic efficiency of benzothiazolinone acetamide analogs suggests that this compound could have applications in both biological and photovoltaic fields. These compounds have shown good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs), alongside insights into various possible intramolecular interactions through molecular docking studies (Mary et al., 2020).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3OS/c24-17-7-4-8-19(13-17)27-22(29)15-30-23-26-14-21(16-5-2-1-3-6-16)28(23)20-11-9-18(25)10-12-20/h1-14H,15H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOUBQRMXREJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3008501.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B3008504.png)
![N-(4-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3008505.png)
![7-tert-butyl-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008507.png)

![5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one](/img/structure/B3008509.png)

![Ethyl 3-{[({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3008515.png)

